molecular formula C16H13NO4S B15209243 5-(4-Methoxybenzene-1-sulfonyl)quinolin-8-ol CAS No. 61430-95-3

5-(4-Methoxybenzene-1-sulfonyl)quinolin-8-ol

Cat. No.: B15209243
CAS No.: 61430-95-3
M. Wt: 315.3 g/mol
InChI Key: RRUWBHNILFGCMO-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzene-1-sulfonyl)quinolin-8-ol is a quinoline derivative featuring a 4-methoxybenzenesulfonyl substituent at the C5 position and a hydroxyl group at C6. This compound’s structural uniqueness makes it relevant for applications in medicinal chemistry and materials science, though its specific properties and activities must be contextualized against analogous quinolin-8-ol derivatives.

Properties

CAS No.

61430-95-3

Molecular Formula

C16H13NO4S

Molecular Weight

315.3 g/mol

IUPAC Name

5-(4-methoxyphenyl)sulfonylquinolin-8-ol

InChI

InChI=1S/C16H13NO4S/c1-21-11-4-6-12(7-5-11)22(19,20)15-9-8-14(18)16-13(15)3-2-10-17-16/h2-10,18H,1H3

InChI Key

RRUWBHNILFGCMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxyphenylsulfonyl Group: The methoxyphenylsulfonyl group can be introduced via a sulfonylation reaction. This involves reacting the quinoline derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.

    Hydroxylation at the 8-Position: The hydroxyl group at the 8-position can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or a suitable oxidizing agent.

Industrial Production Methods

Industrial production of 5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8-position can be oxidized to form a quinone derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential antimicrobial and antioxidant activities.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Variations

Quinolin-8-ol derivatives are distinguished by substituents at C5 and C7 positions. Key analogs include:

Compound Name C5 Substituent Key Properties/Applications References
5-(4-Methoxybenzenesulfonyl)quinolin-8-ol 4-Methoxybenzenesulfonyl High polarity, potential for H-bonding Target Compound
5-((p-Tolylamino)methyl)quinolin-8-ol (p-Tolylamino)methyl HIV-1 integrase inhibition (IC50 ~ µM)
5-((4-Nitrophenyl)diazenyl)quinolin-8-ol 4-Nitrophenyl azo Antibacterial activity, chromophore
5-((1H-Imidazol-1-yl)methyl)quinolin-8-ol Imidazole methyl SARS-CoV-2 antiviral activity
5-((4-Methylpiperidin-1-yl)methyl)quinolin-8-ol Piperidinylmethyl Antibacterial (Gram-positive/Gram-negative)
BNP-PX (Phenoxazine-quinoline hybrid) Phenoxazine-boronate complex Aggregation-induced emission (AIE)

Physicochemical Properties

  • Solubility: Sulfonyl and azo groups enhance aqueous solubility compared to alkyl/aryl derivatives (e.g., piperidinylmethyl or phenoxazine hybrids) .
  • Optical Properties: Azo derivatives (e.g., 5-((4-nitrophenyl)diazenyl)quinolin-8-ol) exhibit strong absorption in visible spectra due to chromophoric azo groups . Sulfonyl derivatives may lack such properties but offer stability.

Computational and Structural Insights

  • DFT Studies: The imidazole derivative’s optimized geometry (B3LYP/6-311 G**) correlated with X-ray data, highlighting planar quinoline and imidazole rings .
  • Crystallography : BNP-PX and BNP-PA were characterized via 2D NMR and HRMS, revealing rigid boron-nitrogen coordination enhancing AIE properties .

Data Table: Comparative Analysis of Select Derivatives

Property 5-(4-Methoxybenzenesulfonyl)quinolin-8-ol 5-((p-Tolylamino)methyl)quinolin-8-ol 5-((1H-Imidazol-1-yl)methyl)quinolin-8-ol
Molecular Weight ~317 g/mol ~279 g/mol ~255 g/mol
Key Functional Group Sulfonyl Aminomethyl Imidazole methyl
Biological Activity Not reported HIV-1 inhibition (IC50: 1–5 µM) Antiviral (SARS-CoV-2 docking score: −8.1 kcal/mol)
Solubility Moderate (polar sulfonyl) Low (hydrophobic aryl) Moderate (imidazole H-bonding)
Synthetic Route Sulfonation of quinolin-8-ol Reductive amination Mannich reaction

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